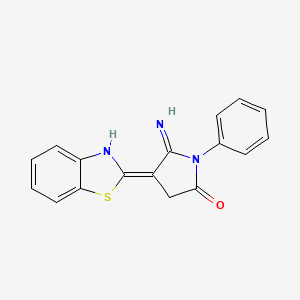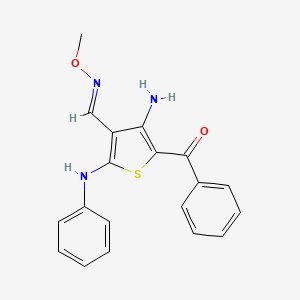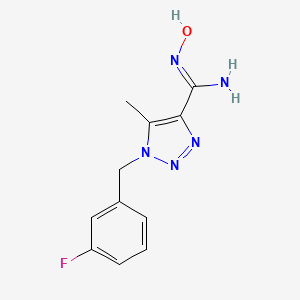
1-(3-fluorobenzyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide
Vue d'ensemble
Description
The compound “1-(3-fluorobenzyl)-N’-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The molecule also contains a fluorobenzyl group and a carboximidamide group .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The triazole ring is known to participate in various chemical reactions. The fluorobenzyl group might undergo nucleophilic aromatic substitution reactions. The carboximidamide group could be involved in acid-base reactions .Applications De Recherche Scientifique
Synthesis and Structure Elucidation
1-(3-fluorobenzyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide and related compounds have been synthesized for structural studies. Their structures are typically confirmed using infrared, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis techniques. This is crucial in understanding the physical and chemical properties of these compounds (Alotaibi et al., 2018).
Biological Activity
Triazole derivatives are studied for their biological activity. Research has shown that these compounds can exhibit moderate enzyme inhibition potential, making them potentially useful in addressing conditions like Alzheimer's and diabetes. The in vitro acetylcholinesterase as well as α-glucosidase inhibition activities are key areas of interest (Saleem et al., 2018).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant activities of benzimidazole derivatives containing triazole, among others, have been studied. These activities are crucial for their potential application in treating infections and in the development of drugs with antioxidant properties. The efficacy against both Gram-positive and Gram-negative bacteria is particularly noteworthy (Menteşe et al., 2015).
Methodology Improvements
Studies have also focused on improving the synthesis methodologies of triazole derivatives. For instance, an improved procedure for preparing substituted 1-benzyl-1H-1,2,3-triazoles under mild conditions has been described, extending the scope of certain chemical reactions (Cottrell et al., 1991).
Antiepileptic Drug Synthesis
The synthesis of antiepileptic drugs like rufinamide, which includes triazole derivatives, is an important area of research. Novel approaches such as solventless, metal-free catalysis are being explored for these syntheses (Bonacorso et al., 2015).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. Without specific safety data for this compound, general precautions should be taken, including avoiding inhalation, ingestion, or skin contact .
Orientations Futures
The study and application of this compound would depend on its properties and potential uses. It could be of interest in various fields, including medicinal chemistry, materials science, or chemical biology. Future research could involve studying its synthesis, properties, and potential applications .
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N'-hydroxy-5-methyltriazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5O/c1-7-10(11(13)15-18)14-16-17(7)6-8-3-2-4-9(12)5-8/h2-5,18H,6H2,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOJWTVYOUTCSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC(=CC=C2)F)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=NN1CC2=CC(=CC=C2)F)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



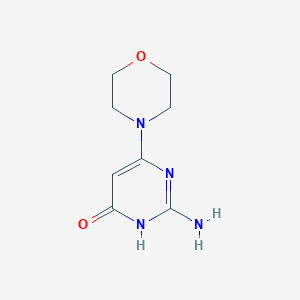
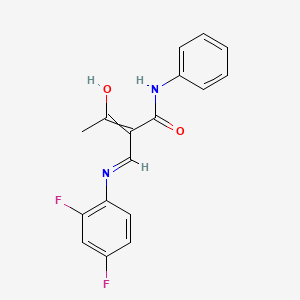
![6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384239.png)
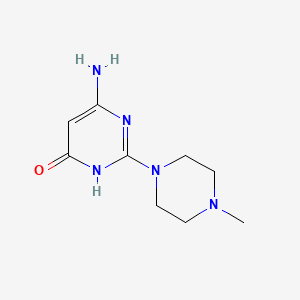
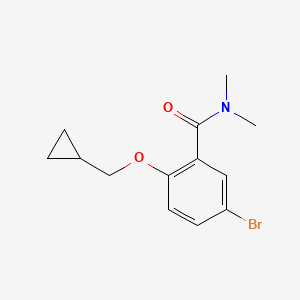
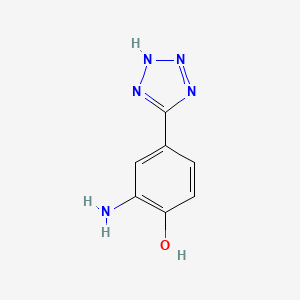
![5-benzyl-2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1384246.png)
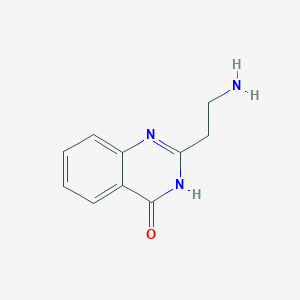
![3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384249.png)
![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal](/img/structure/B1384250.png)
![(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1384251.png)
